3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid is a chemical compound characterized by its unique structure and potential biological applications. It is identified by the CAS Number 1672665-65-4 and has a molecular weight of 212.27 g/mol. The compound is recognized for its structural features that may contribute to various biological activities, particularly in the field of medicinal chemistry.
This compound falls under the category of phenolic acids, which are known for their diverse biological properties. It is structurally related to other phenolic compounds, which are widely studied for their roles in human health and disease prevention. The compound's classification can be summarized as follows:
The synthesis of 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid typically involves several steps, which may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but were not provided in the search results.
The molecular structure of 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid can be represented using various notations:
InChI=1S/C10H12O3S/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13)
CSC1=CC(=C(C=C1)O)CCC(=O)O
The structure features a propanoic acid chain attached to a phenolic ring with a hydroxyl group and a methylthio substituent, contributing to its chemical properties.
3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid can undergo various chemical reactions typical of carboxylic acids and phenolic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid is largely tied to its interactions within biological systems. It has been investigated for potential antimalarial activity, wherein it acts by inhibiting metabolic pathways in parasites such as Plasmodium berghei. This inhibition disrupts critical processes necessary for parasite survival and replication.
The specific biochemical pathways involved remain an area of ongoing research, but the compound's structural characteristics suggest it may interact with enzyme systems or cellular receptors relevant to disease processes.
The physical state of 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid is solid at room temperature. Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different experimental conditions.
3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4